molecular formula C21H24FN3O3 B2601366 1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea CAS No. 954687-75-3

1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Cat. No.: B2601366
CAS No.: 954687-75-3
M. Wt: 385.439
InChI Key: OIYOZOBQYQAAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.439. The purity is usually 95%.
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Biological Activity

1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

  • Molecular Formula : C22H26FN3O2
  • Molecular Weight : 399.46 g/mol
  • CAS Number : 125971-95-1

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structure, particularly the urea and oxazolidinone moieties. These functionalities are known to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that urea derivatives, including the target compound, show significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, including resistant strains like MRSA. The mechanism is believed to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Table 1: Antimicrobial Activity Against Selected Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.5 µg/mL
Similar Urea DerivativeE. coli25 µg/mL
Similar Urea DerivativePseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's structure allows it to inhibit specific cancer cell lines effectively. For instance, it exhibited notable cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 15 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23115
A549 (Lung)21
HeLa (Cervical)18

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with target proteins. The oxazolidinone ring enhances its binding affinity to DNA and RNA polymerases, which are crucial for cellular replication and transcription processes .

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study involving the use of this compound on various cancer cell lines, it was found that treatment led to apoptosis in MDA-MB-231 cells, suggesting a potential pathway for therapeutic application in breast cancer treatment .
  • Antimicrobial Resistance Study :
    Another investigation focused on the antimicrobial properties against resistant strains of bacteria showed that the compound could effectively inhibit growth at lower concentrations compared to traditional antibiotics .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-21(2,3)14-4-8-16(9-5-14)24-19(26)23-12-18-13-25(20(27)28-18)17-10-6-15(22)7-11-17/h4-11,18H,12-13H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOZOBQYQAAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.